molecular formula C6H12 B094199 Cyclohexane CAS No. 110-82-7

Cyclohexane

Cat. No.: B094199
CAS No.: 110-82-7
M. Wt: 84.16 g/mol
InChI Key: XDTMQSROBMDMFD-UHFFFAOYSA-N
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Description

Cyclohexane is a colorless, flammable liquid with a distinctive detergent-like odor. It is a cycloalkane with the molecular formula C₆H₁₂, consisting of a ring of six carbon atoms each bonded to two hydrogen atoms. This compound is non-polar and is primarily used as a non-polar solvent and a chemical intermediate in various industrial processes .

Scientific Research Applications

Cyclohexane has a wide range of applications in scientific research and industry:

Chemistry: this compound is used as a solvent for non-polar substances and in the synthesis of various chemical compounds. It is also employed in conformational analysis studies due to its unique chair and boat conformations .

Biology: In biological research, this compound is used as a solvent for extracting essential oils and other non-polar compounds from biological samples.

Medicine: this compound derivatives are used in the pharmaceutical industry for the synthesis of various drugs and medicinal compounds.

Industry: this compound is a key raw material in the production of adipic acid and caprolactam, which are precursors for the manufacturing of nylon. It is also used in the production of paints, varnishes, and resins .

Mechanism of Action

Target of Action

Cyclohexane, a cycloalkane with the molecular formula C6H12, is a non-polar compound . It is primarily used in the industrial production of adipic acid and caprolactam, which are precursors to nylon . The primary targets of this compound are therefore the biochemical processes involved in the production of these compounds.

Mode of Action

This compound interacts with its targets through a series of chemical reactions. The compound is known to undergo oxidation to form cyclohexanol . This reaction is catalyzed by enzymes such as butane monooxygenase . The cyclohexanol can then be further oxidized to form cyclohexanone .

Biochemical Pathways

The biochemical pathway of this compound involves its conversion into cyclohexanol, which is then further converted into cyclohexanone . These reactions are part of a larger pathway that leads to the production of adipic acid and caprolactam, key precursors to nylon . The enzymes involved in these reactions are induced in the presence of this compound .

Pharmacokinetics

Due to its lipophilic nature, it can easily diffuse through tissues and target numerous regions in the body . Its volatility also allows it to be readily absorbed through inhalation . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of this compound’s action is the production of adipic acid and caprolactam, which are used in the manufacture of nylon . . In humans, it can cause symptoms such as headaches, sleepiness, dizziness, limb weakness, motor changes, and verbal memory impairment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility can increase with temperature, leading to greater inhalation exposure . Additionally, certain bacteria, such as Brachymonas petroleovorans CHX, can use this compound as a carbon source for growth, potentially influencing its concentration in the environment .

Safety and Hazards

Cyclohexane vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

As a vital industrial chemical, research is ongoing to improve the production processes of cyclohexane, aiming at increased efficiency and reduced environmental impact . Furthermore, novel applications of this compound in various fields, such as renewable energy and material science, are being explored .

Relevant papers on this compound include studies on the combustion characteristics of multi-component gasoline surrogate fuels and a comprehensive review of catalytic materials used for this compound oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane can be synthesized through the hydrogenation of benzene. This process involves the addition of hydrogen to benzene in the presence of a metal catalyst such as nickel, platinum, or palladium. The reaction can be carried out in both liquid and gaseous phases .

Industrial Production Methods: On an industrial scale, this compound is predominantly produced by the hydrogenation of benzene. This process is typically conducted in a distillation tower where benzene and a hydrogenation catalyst are introduced from the top, and hydrogen is introduced from the bottom. The reaction occurs under elevated temperatures and pressures, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: this compound can be oxidized to cyclohexanol and cyclohexanone. The oxidation process often involves the use of oxidizing agents such as hydrogen peroxide in the presence of a tungsten catalyst .

Reduction: this compound itself is a product of the reduction of benzene. The reduction process involves the addition of hydrogen to benzene in the presence of a metal catalyst.

Substitution: this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. For example, halogenation of this compound can occur in the presence of halogens like chlorine or bromine under UV light, resulting in the formation of cyclohexyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, tungsten catalyst

    Reduction: Hydrogen, metal catalysts (nickel, platinum, palladium)

    Substitution: Halogens (chlorine, bromine), UV light

Major Products:

    Oxidation: Cyclohexanol, cyclohexanone

    Reduction: this compound (from benzene)

    Substitution: Cyclohexyl halides

Comparison with Similar Compounds

  • Cyclopentane
  • Cycloheptane
  • Cyclooctane

Cyclohexane’s versatility and stability make it an essential compound in various scientific and industrial applications.

Properties

IUPAC Name

cyclohexane
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InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2
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InChI Key

XDTMQSROBMDMFD-UHFFFAOYSA-N
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Canonical SMILES

C1CCCCC1
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Molecular Formula

C6H12
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Related CAS

25012-93-5
Record name Poly(hexamethylene)
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DSSTOX Substance ID

DTXSID4021923
Record name Cyclohexane
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Molecular Weight

84.16 g/mol
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Physical Description

Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4 °F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sweet, chloroform-like odor; Note: A solid below 44 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44 °F.]
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Boiling Point

177.3 °F at 760 mmHg (NTP, 1992), 80.7 °C at 760 mm Hg, 80.00 to 82.00 °C. @ 760.00 mm Hg, 81 °C, 177 °F
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Flash Point

-4 °F (NTP, 1992), -4 °F, 1 °F (-18 °C) (closed cup), -18 °C c.c., 0 °F
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), In water, 55 mg/L at 25 °C, Solubility in water at 23.5 °C (w/w): 0.0052%, Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride, Miscible with olive oil, 100 mL of methanol dissolves 57 grams cyclohexane at 20 °C, 0.055 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0058 (very poor), Insoluble
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Density

0.779 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7781 at 20 °C/4 °C, % IN SATURATED AIR (760 MM HG) 13.66 AT 26.3 °C; DENSITY OF SATURATED, VAPOR-AIR MIXT AT 760 MM HG (AIR = 1) 1.23 AT 26 °C, Relative density (water = 1): 0.8, 0.78
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Vapor Density

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.98 (Air = 1), Relative vapor density (air = 1): 2.9, 2.9
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Vapor Pressure

95 mmHg at 68 °F ; 100 mmHg at 77.9 °F (NTP, 1992), 96.9 [mmHg], Vapor pressure = 13.0 kPa at 25 °C, Vapor pressure = 51.901 kPa at 60 °C, 96.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.3, 78 mmHg
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Impurities

Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene.
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Color/Form

Colorless mobile liquid, Colorless liquid [Note: A solid below 44 degrees F]

CAS No.

110-82-7
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Melting Point

43.7 °F (NTP, 1992), 6.47 °C, 6.5 °C, 7 °C, 44 °F
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Synthesis routes and methods

Procedure details

For the dialysis cell experiments, the Nafion* membrane was routinely prepared by boiling for 0.5 hr. in 10% nitric acid, then boiling briefly in distilled water. For the flow reactor, the membrane tubing was initially prepared by flushing both "tubes" with 10% nitric acid at 60°. Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes") at the conclusion of each reaction. For the reactions utilizing cyclohexane, flow in both "tubes" was provided by a calibrated syringe pump. For the reactions with cyclododecane, hydrocarbon flow was provided by pressuring a heated metal cylinder containing the molten ketone-hydrocarbon mixture to 5-10 psi with dry nitrogen, and allowing the mixture to exit through a dip tube and metering valve.
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane
Reactant of Route 2
Cyclohexane
Reactant of Route 3
Cyclohexane
Reactant of Route 4
Cyclohexane
Reactant of Route 5
Cyclohexane
Reactant of Route 6
Cyclohexane
Customer
Q & A

Q1: What is the molecular formula and weight of cyclohexane?

A1: this compound is represented by the molecular formula C6H12 and has a molecular weight of 84.16 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: this compound exhibits characteristic infrared (IR) and Raman spectral bands. For instance, the IR spectrum of germathis compound, a this compound derivative, reveals the influence of the germanium atom on the ring structure. [] The substitution of a carbon atom with germanium flattens the ring, leading to specific shifts in the vibrational modes. []

Q3: How does this compound behave as a solvent in polymer solutions?

A3: this compound is a common solvent for various polymers. Studies on arborescent graft polymers demonstrated that the radius of gyration remained relatively constant with temperature changes in deuterated this compound. [] This finding highlights the stability of these polymers in this compound solutions.

Q4: How does this compound impact the stability of liposomes?

A4: Research shows that this compound, unlike octan-1-ol, does not form hydrogen bonds, resulting in an enthalpy increase upon solute transfer. [] This difference in hydrogen bonding significantly influences the partitioning behavior of solutes, such as phenols, into dimyristoylphosphatidylcholine (DMPC) liposomes. []

Q5: Can this compound be used as a solvent for extracting organic compounds from water?

A5: Yes, this compound, and specifically a this compound/butyl acetate mixture, can effectively extract water-soluble organic compounds from produced water. [] This solvent system efficiently isolates higher oxygenated species, offering advantages over traditional solvents like n-hexane. []

Q6: What is the role of this compound in the production of Nylon?

A6: this compound is a crucial starting material for Nylon production. The liquid-phase oxidation of this compound yields cyclohexanol and cyclohexanone, collectively known as KA oil. [] KA oil is a vital precursor for caprolactam and adipic acid, which are essential monomers in the manufacture of Nylon-6 and Nylon-66, respectively. [, ]

Q7: How is this compound used in hydrogen production?

A7: this compound serves as a hydrogen carrier in hydrogen production processes. Platinum (Pt) catalysts supported on stacked-cone carbon nanotubes (SC-CNT) exhibit remarkable activity in the partial dehydrogenation of this compound to produce pure hydrogen. [] This catalytic process offers a promising route for clean hydrogen generation.

Q8: What are the challenges in the catalytic oxidation of this compound?

A8: The selective oxidation of this compound to KA oil presents challenges in controlling the reaction pathway to maximize the yield of desired products. Overoxidation can lead to the formation of undesired byproducts, impacting the overall efficiency. []

Q9: How can the selectivity of this compound oxidation be enhanced?

A9: Several strategies can be employed to improve the selectivity of this compound oxidation:

  • Catalyst design: Tailoring the surface properties of catalysts, such as cobalt oxide (Co3O4) derived from Prussian blue analogues, can enhance the selectivity towards KA oil. [] Different crystal planes of Co3O4 exhibit distinct adsorption properties, influencing the reaction pathway. []
  • Additive effects: The addition of acetic acid to the gas-phase oxidative dehydrogenation of this compound over vanadium phosphate oxide (α1-VOPO4) significantly enhances the selectivity towards cyclohexene. [] Acetic acid modifies the catalyst's active sites, promoting cyclohexene desorption and preventing further oxidation. []

Q10: How do microwave and mechanochemical treatments affect this compound oxidation?

A10: Microwave irradiation significantly enhances the peroxidative oxidation of this compound to cyclohexanol and cyclohexanone using hydrogen peroxide (H2O2) over CoCl2 and V2O5 catalysts. [] Notably, combining microwave irradiation with mechanochemical ball milling of the catalyst leads to higher yields compared to either treatment alone. []

Q11: How is computational chemistry applied in understanding this compound reactions?

A11: Computational chemistry tools, such as density functional theory (DFT) calculations, provide valuable insights into reaction mechanisms and molecular properties. For example, DFT calculations revealed that germathis compound prefers a chair conformation, with the twist form being energetically unfavorable. []

Q12: Can we predict the behavior of this compound in different systems using computational models?

A12: Yes, theoretical models, like the modified double lattice model (MDL-CL) combined with density gradient theory, can predict the liquid-liquid equilibrium and interfacial tensions of polymer solutions containing this compound. []

Q13: How do structural modifications of this compound derivatives impact their properties?

A13: Introducing substituents onto the this compound ring significantly influences the properties of the resulting derivatives. For instance, in dipeptides containing phenylalanine this compound derivatives, the configuration of the this compound ring, particularly the χ1 dihedral angle, plays a critical role in dictating the preferred β-turn folding mode. [] The presence and orientation of substituents on the this compound ring can either promote or hinder specific β-turn conformations, highlighting the importance of steric effects in dictating peptide structure. []

Q14: How do steric effects in iron porphyrin catalysts influence their catalytic activity in hydrocarbon oxidations?

A14: In the realm of catalysis, the steric bulk of substituents on iron porphyrin catalysts significantly impacts their activity and selectivity in hydrocarbon oxidations. Studies reveal that bulky substituents near the iron center enhance catalyst lifetimes by impeding bimolecular self-destruction pathways. [] Additionally, the presence of bulky groups influences the substrate and regioselectivity of these catalysts. []

Q15: What analytical techniques are commonly employed to study this compound and its derivatives?

A15: Several analytical techniques are vital for characterizing and quantifying this compound and related compounds:

  • Gas Chromatography (GC): GC is widely used to separate and analyze mixtures containing this compound and other hydrocarbons. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H NMR and 19F NMR, is essential for structural elucidation and conformational analysis. [, , , ]
  • Mass Spectrometry (MS): MS techniques, particularly when coupled with GC (GC-MS), are powerful tools for identifying and quantifying this compound derivatives. [, ]
  • Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS offers high resolution and mass accuracy, enabling the detailed characterization of complex mixtures, such as those found in produced water. []
  • Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy provide valuable information about molecular vibrations and structural features. []

Q16: How does the structure of this compound derivatives affect their solubility in different solvents?

A16: The solubility of this compound derivatives is greatly influenced by the nature and position of substituents. For instance, the presence of polar functional groups increases solubility in polar solvents like water, while hydrophobic groups enhance solubility in non-polar solvents like hexane.

Q17: How well do mathematical models predict the solubility of anthracene in mixtures containing this compound?

A17: Models like the nearly ideal binary solvent (NIBS)/Redlich-Kister equation and the modified Wilson model demonstrate good accuracy in predicting the solubility of anthracene in binary solvent mixtures that include this compound and methyl tert-butyl ether. []

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